molecular formula C10H9F3O3 B8296506 3-ethoxy-4-(trifluoromethyl)benzoic acid

3-ethoxy-4-(trifluoromethyl)benzoic acid

Cat. No.: B8296506
M. Wt: 234.17 g/mol
InChI Key: CAKMKMXVRMQZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-4-(trifluoromethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxy group at the 3-position and a trifluoromethyl group at the 4-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-ethoxy-4-(trifluoromethyl)- can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable benzoic acid derivative. This can be done using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) under specific reaction conditions .

Another approach involves the etherification of a 3-hydroxybenzoic acid derivative with an ethylating agent such as ethyl iodide (C2H5I) in the presence of a base like potassium carbonate (K2CO3). This reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of benzoic acid, 3-ethoxy-4-(trifluoromethyl)- may involve continuous flow processes to ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production. For example, the use of crown-ether catalysts in a mixed solvent system can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

3-ethoxy-4-(trifluoromethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 3-ethoxy-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its biological activity. The ethoxy group may also play a role in modulating the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzoic acid: Similar structure but lacks the ethoxy group.

    4-(Trifluoromethyl)benzoic acid: Similar structure but with the trifluoromethyl group at the 4-position only.

    3-Ethoxybenzoic acid: Similar structure but lacks the trifluoromethyl group.

Uniqueness

3-ethoxy-4-(trifluoromethyl)benzoic acid is unique due to the presence of both the ethoxy and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

3-ethoxy-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C10H9F3O3/c1-2-16-8-5-6(9(14)15)3-4-7(8)10(11,12)13/h3-5H,2H2,1H3,(H,14,15)

InChI Key

CAKMKMXVRMQZOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)C(F)(F)F

Origin of Product

United States

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